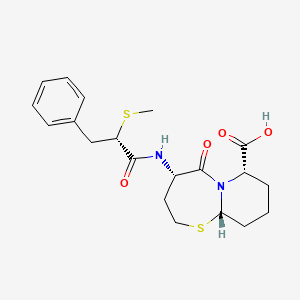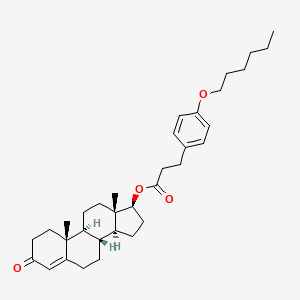
Testosterone hexyloxyphenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andradurin, known chemically as testosterone hexyloxyphenylpropionate, is an androgen and anabolic steroid. It is a testosterone ester, which means it is a derivative of testosterone with an ester group attached to it. This modification allows for a slower release of the hormone into the bloodstream when administered, making it useful for therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of testosterone hexyloxyphenylpropionate involves the esterification of testosterone with hexyloxyphenylpropionic acid. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: Industrial production of Andradurin follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Andradurin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Andradurin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy and the treatment of conditions like hypogonadism.
Industry: Employed in the development of new anabolic steroids and performance-enhancing drugs .
Mechanism of Action
Andradurin exerts its effects by binding to androgen receptors in various tissues. This binding activates the receptor, leading to changes in gene expression that promote the development of male characteristics and muscle growth. The molecular targets include androgen receptors in muscle, bone, and reproductive tissues. The pathways involved are primarily related to protein synthesis and cellular growth .
Comparison with Similar Compounds
Testosterone Propionate: Another testosterone ester with a shorter duration of action.
Testosterone Enanthate: A longer-acting testosterone ester.
Testosterone Cypionate: Similar to testosterone enanthate but with slight differences in pharmacokinetics .
Uniqueness of Andradurin: Andradurin’s unique feature is its hexyloxyphenylpropionate ester, which provides a balance between the duration of action and the release rate of testosterone. This makes it particularly useful in clinical settings where a steady release of the hormone is desired .
Properties
CAS No. |
4838-37-3 |
|---|---|
Molecular Formula |
C34H48O4 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-(4-hexoxyphenyl)propanoate |
InChI |
InChI=1S/C34H48O4/c1-4-5-6-7-22-37-27-12-8-24(9-13-27)10-17-32(36)38-31-16-15-29-28-14-11-25-23-26(35)18-20-33(25,2)30(28)19-21-34(29,31)3/h8-9,12-13,23,28-31H,4-7,10-11,14-22H2,1-3H3/t28-,29-,30-,31-,33-,34-/m0/s1 |
InChI Key |
GEZMYESNOKRHQS-BSIQDFODSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)CCC(=O)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CCC(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


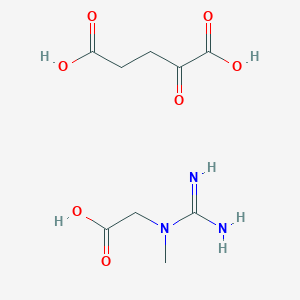
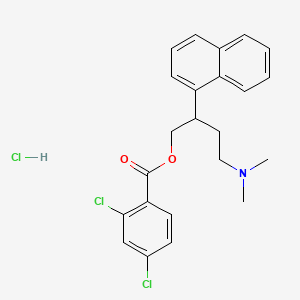
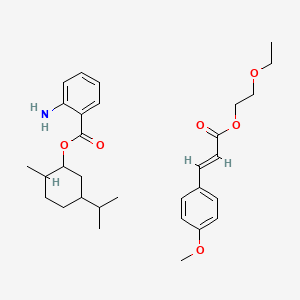
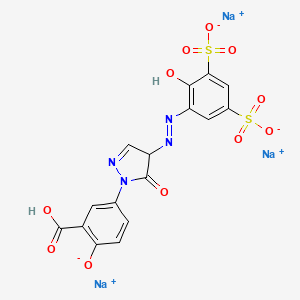
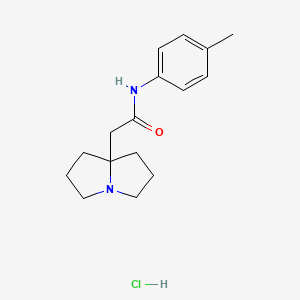
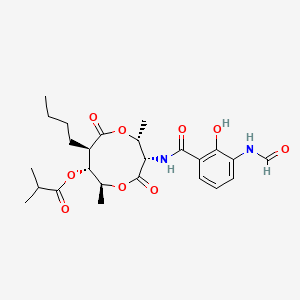

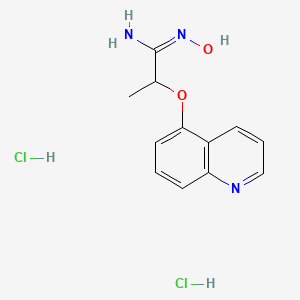
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

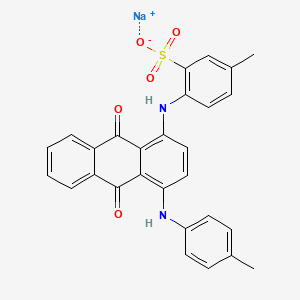

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
